molecular formula C19H21N3O4S B2599122 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1252846-70-0

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2599122
CAS No.: 1252846-70-0
M. Wt: 387.45
InChI Key: XAVFQCOLUKQTEK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-butyl substituent at the pyrimidine ring and an N-(2-methoxyphenyl)acetamide side chain. The 2-methoxyphenyl group may enhance solubility and bioavailability, while the butyl chain could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-4-10-21-18(24)17-14(9-11-27-17)22(19(21)25)12-16(23)20-13-7-5-6-8-15(13)26-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFQCOLUKQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thieno[3,2-d]pyrimidine core, which is then further functionalized to introduce the butyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the butyl group enhances lipophilicity, which may influence the pharmacokinetic properties of the compound. The methoxyphenyl substituent further modifies its chemical behavior and biological interactions.

Biological Activities

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. Some of the notable activities include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The structural features may contribute to the inhibition of cancer cell proliferation.
  • Enzyme Inhibition: These compounds can act as inhibitors for specific enzymes involved in metabolic pathways.

Research Applications

  • Medicinal Chemistry:
    • The compound is being investigated for its potential as a therapeutic agent in treating infections and cancers due to its biological activity.
    • Derivatives of this compound are synthesized to enhance efficacy and reduce toxicity.
  • Pharmacological Studies:
    • Studies focus on understanding the mechanism of action and the pharmacodynamics of the compound.
    • Research includes evaluating its interaction with various biological targets.
  • Synthesis of Derivatives:
    • Various derivatives are synthesized to explore structure-activity relationships (SAR). For example:
      Compound NameStructural FeaturesBiological Activity
      5-Methylthieno[3,2-d]pyrimidineMethyl substitution on thiopheneAntimicrobial
      6-Chlorothieno[3,2-d]pyrimidineChlorine substitutionAnticancer
      4-Aminothieno[3,2-d]pyrimidineAmino group additionEnzyme inhibition

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Case Study 1: A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited potent antimicrobial activity against resistant strains of bacteria. The specific derivative containing the methoxyphenyl group showed enhanced activity compared to others.
  • Case Study 2: Research published in a peer-reviewed journal highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The study found that certain modifications led to increased apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide

  • Core Structure: Shares the thieno[3,2-d]pyrimidine backbone but replaces the 3-butyl group with a dichlorophenyl acetamide side chain.
  • The phenylethyl substituent may enhance aromatic interactions compared to the 2-methoxyphenyl group in the target compound.
  • Synthesis: Multi-step protocol involving Suzuki-Miyaura coupling, similar to other thienopyrimidine derivatives .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Core Structure: Lacks the thienopyrimidine core but retains the acetamide motif.
  • Key Differences :
    • The naphthyl group introduces bulkier aromaticity, which may reduce solubility compared to the methoxyphenyl group.
    • Chloro-fluoro substituents could enhance metabolic stability .

Pyrimidine-Based Analogues with Divergent Cores

N-(3-{3-Cyclopropyl-5-[(2-Fluoro-4-iodophenyl)amino]-6,8-Dimethyl-2,4,7-Trioxo-3,4,6,7-Tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}Phenyl)Acetamide

  • Core Structure: Pyrido[4,3-d]pyrimidine instead of thienopyrimidine.
  • Key Differences :
    • The pyrido core increases nitrogen content, likely improving hydrogen-bonding capacity.
    • Iodine and fluorine substituents may confer radiolabeling or imaging utility .
  • Pharmacokinetics : The dimethyl groups and cyclopropyl substituent suggest enhanced metabolic stability over the target compound’s butyl chain .

N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide

  • Core Structure : Simplified thiophene-acetamide system without the pyrimidine ring.
  • Phthalimido groups improve crystallinity, as evidenced by detailed spectroscopic characterization .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C19H22N3O3S\text{C}_{19}\text{H}_{22}\text{N}_3\text{O}_3\text{S}

This compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of a butyl group enhances lipophilicity, which can affect absorption and distribution in biological systems.

Research indicates that compounds with thieno[3,2-d]pyrimidine structures can interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been suggested that it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is implicated in lipid metabolism and obesity management .
  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Thieno[3,2-d]pyrimidine derivatives often exhibit antimicrobial properties against a range of pathogens .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism
5-Methylthieno[3,2-d]pyrimidineAntimicrobialInhibition of bacterial growth
6-Chlorothieno[3,2-d]pyrimidineAnticancerInduction of apoptosis
4-Aminothieno[3,2-d]pyrimidineEnzyme inhibitionActive site binding

Case Studies and Research Findings

  • Anticancer Properties : A study involving thieno[3,2-d]pyrimidine derivatives demonstrated their efficacy in reducing tumor size in xenograft models. The compounds were shown to induce apoptosis in cancer cells through activation of caspase pathways .
  • Metabolic Regulation : In vitro studies indicated that the compound effectively inhibits ACC activity at low micromolar concentrations. This inhibition leads to reduced fatty acid synthesis and could be beneficial for treating metabolic disorders such as obesity and dyslipidemia .
  • Safety Profile : Preliminary toxicity assessments reveal that this compound exhibits a favorable safety profile in animal models at therapeutic doses. Further studies are required to establish long-term safety and efficacy .

Q & A

Q. What are the critical steps for synthesizing this thienopyrimidine-acetamide derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, alkylation of the 3-butyl group, and coupling with the N-(2-methoxyphenyl)acetamide moiety. Key steps include:

  • Cyclization : Using thiourea derivatives under reflux in ethanol or DMF to form the pyrimidine ring .
  • Alkylation : Introducing the 3-butyl group via nucleophilic substitution, often requiring potassium carbonate as a base and acetonitrile as a solvent .
  • Acetamide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane . Optimization involves adjusting temperature (60–80°C), solvent polarity, and reaction time (12–24 hours). Purity is confirmed via TLC monitoring .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thieno ring protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols to measure IC50 values .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Contradictions often arise from structural analogs with minor substituent differences. For example:

  • 3-butyl vs. 4-chlorobenzyl groups : The 3-butyl variant may show reduced kinase inhibition compared to chlorobenzyl derivatives due to steric hindrance .
  • Methoxyphenyl position : Ortho-substitution (2-methoxy) enhances solubility but may reduce binding affinity compared to para-substituted analogs . Resolution strategies:
  • Dose-response curves : Validate activity thresholds across multiple assays.
  • Structural analogs testing : Compare derivatives from databases like PubChem .
  • Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for baseline toxicity) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

  • Substituent modulation : Replace the 3-butyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) groups to assess activity shifts .
  • Bioisosteric replacement : Swap the thieno ring with pyrido[2,3-d]pyrimidine to evaluate heterocycle impact on solubility .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or topoisomerase II) .

Q. How can stability issues in aqueous solutions be addressed during formulation studies?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (1:4 ratio) to enhance solubility while minimizing precipitation .
  • pH adjustment : Stabilize the compound at pH 6.5–7.0 to prevent hydrolysis of the acetamide group .
  • Lyophilization : Prepare lyophilized powders with trehalose as a cryoprotectant for long-term storage .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Click chemistry probes : Incorporate alkyne tags into the acetamide group for pull-down assays and target identification .
  • CRISPR-Cas9 knockouts : Validate specificity using cells lacking the putative target (e.g., EGFR-null A431 cells) .

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